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Abstract
Remacemide, an anticonvulsant and neuroprotective agent, undergoes significant metabolism

in vivo to produce a range of derivatives. Among these, the desglycinated metabolite, FPL

12495, has emerged as a principal contributor to the parent drug's pharmacological activity.

This technical guide provides a comprehensive overview of the role of FPL 12495, focusing on

its mechanisms of action, quantitative pharmacological data, and the experimental

methodologies used for its characterization. FPL 12495 exhibits a dual mechanism of action,

functioning as a potent uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor

and as a blocker of voltage-gated sodium channels. This guide synthesizes available data to

offer a detailed understanding of FPL 12495's contribution to the therapeutic potential of

remacemide, providing a valuable resource for professionals in the field of neuropharmacology

and drug development.

Introduction
Remacemide hydrochloride is an orally active neuroprotective agent that has been

investigated for the treatment of epilepsy and other neurological disorders.[1] Early research

indicated that while remacemide itself has activity, its primary active metabolite, FPL 12495, is

significantly more potent.[1] FPL 12495 is formed through a desglycination reaction, a key
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metabolic conversion that potentiates the pharmacological effects of the parent compound.[1]

This guide will delve into the specific roles and characteristics of FPL 12495, providing a

technical framework for understanding its importance in the context of remacemide's overall

therapeutic profile.

Mechanism of Action
FPL 12495 exerts its neuroprotective and anticonvulsant effects through a dual mechanism of

action, targeting two critical components of neuronal excitability: the NMDA receptor and

voltage-gated sodium channels.

Uncompetitive NMDA Receptor Antagonism
FPL 12495 acts as a potent uncompetitive antagonist of the NMDA receptor.[2][3] This means

that it binds to a site within the ion channel of the receptor, accessible only when the channel is

opened by the binding of both glutamate and a co-agonist (glycine or D-serine). By physically

occluding the open channel, FPL 12495 prevents the influx of Ca²⁺ ions, a key event in

excitotoxicity and neuronal hyperexcitability. This action is considered to be the primary

mechanism behind its neuroprotective properties.
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Caption: Mechanism of FPL 12495 as an uncompetitive NMDA receptor antagonist.

Voltage-Gated Sodium Channel Blockade
In addition to its effects on the NMDA receptor, FPL 12495 also blocks voltage-gated sodium

channels. This action contributes to its anticonvulsant properties by reducing the rapid and

repetitive firing of neurons that is characteristic of seizure activity. By binding to the sodium

channel, FPL 12495 stabilizes the inactivated state of the channel, thereby reducing the

number of channels available to open in response to depolarization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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